N-(4-(tert-butyl)phenyl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide
Description
This compound is a hydrazinecarboxamide derivative featuring a tert-butylphenyl group and a 3-fluorobenzyl-substituted dihydropyridinone core. Its structural complexity arises from the combination of aromatic, heterocyclic, and fluorinated substituents, which are critical for modulating physicochemical properties and biological interactions.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[[1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3/c1-24(2,3)17-9-11-19(12-10-17)26-23(32)28-27-21(30)20-8-5-13-29(22(20)31)15-16-6-4-7-18(25)14-16/h4-14H,15H2,1-3H3,(H,27,30)(H2,26,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJDEEQIUDDWMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by the presence of a hydrazinecarboxamide moiety and a dihydropyridine derivative. Its molecular formula is C25H27FN2O4, and it has a molecular weight of approximately 470.5 g/mol. The structural elements of the compound contribute to its biological activities, which are discussed in detail below.
Medicinal Chemistry Applications
2.1 Anticancer Activity
Research indicates that compounds similar to N-(4-(tert-butyl)phenyl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide exhibit significant anticancer properties. For instance, derivatives of dihydropyridine have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Dihydropyridine Derivatives
A study demonstrated that specific dihydropyridine derivatives effectively inhibited the growth of breast cancer cells in vitro. These compounds were shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins . The structural similarities with this compound suggest potential for similar activity.
2.2 Antimicrobial Properties
Another area of interest is the antimicrobial activity of hydrazinecarboxamide derivatives. Research has shown that such compounds can exhibit broad-spectrum antimicrobial effects against various pathogens, including bacteria and fungi .
Case Study: Antimicrobial Screening
In a screening study, several hydrazinecarboxamide derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed significant inhibitory effects, suggesting a potential application in developing new antimicrobial agents .
Pharmacological Insights
3.1 Mechanism of Action
The pharmacological effects of this compound may be attributed to its ability to interact with specific biological targets. Studies suggest that compounds with similar structures can modulate enzyme activities involved in metabolic pathways, leading to altered drug metabolism and enhanced therapeutic efficacy .
3.2 Drug Development Potential
The compound's unique structure positions it as a candidate for further drug development efforts aimed at treating various diseases, including cancer and infectious diseases. Its potential to serve as a lead compound for synthesis of analogs with improved efficacy and selectivity is an area ripe for exploration.
Chemical Reactions Analysis
Amide Coupling for Dihydropyridine Core Formation
The 2-oxo-1,2-dihydropyridine-3-carbonyl moiety is synthesized via amide condensation. A representative protocol involves:
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Reagents : 4-hydroxynicotinic acid, aniline derivatives, EDC/HOBT (coupling agents), and DIPEA (base).
Mechanism :
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Activation of the carboxylic acid (4-hydroxynicotinic acid) using EDC/HOBT.
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Nucleophilic attack by the amine (aniline derivative) to form the amide bond.
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Purification via crystallization or chromatography.
Suzuki-Miyaura Cross-Coupling for Aryl Substituents
The tert-butylphenyl group is introduced via palladium-catalyzed cross-coupling:
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Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂.
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Base : Na₂CO₃ or K₂CO₃.
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Solvent : Toluene/EtOH or dioxane/water mixtures.
Example Reaction :
textBoronate ester + Aryl bromide → Biaryl product
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 1–5 mol% Pd | |
| Reaction Time | 4.5–24 h | |
| Purification Method | Silica gel chromatography |
Hydrazinecarboxamide Formation
The hydrazinecarboxamide segment is synthesized via:
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Reagents : Hydrazine derivatives, activated carbonyl intermediates (e.g., acyl chlorides).
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Conditions : Use of HATU/DIPEA in DMF or THF at room temperature .
Critical Step :
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Protection/deprotection strategies (e.g., Boc groups) are often required to prevent side reactions .
Final Assembly and Functionalization
The complete molecule is assembled through sequential coupling:
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Step 1 : Suzuki coupling to attach the tert-butylphenyl group .
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Step 2 : Amide coupling to introduce the dihydropyridine core .
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Step 3 : Hydrazinecarboxamide formation via acid-amine coupling .
Optimization Challenges :
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Solubility Issues : Polar aprotic solvents (DMF, dioxane) are preferred for intermediate steps .
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Byproducts : Unreacted boronate esters or residual coupling agents require rigorous purification .
Stability and Functional Group Compatibility
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The 2-oxo-1,2-dihydropyridine ring is sensitive to strong acids/bases, necessitating mild reaction conditions .
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The tert-butyl group enhances steric hindrance, improving selectivity in cross-coupling reactions .
Industrial-Scale Considerations
Comparison with Similar Compounds
Hydrazinecarboxamide Derivatives
N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram) :
Both compounds feature carboxamide linkages, but cyprofuram incorporates a chlorophenyl and tetrahydrofuran moiety instead of fluorinated aromatic groups. Cyprofuram’s bioactivity as a pesticide suggests that fluorination in the target compound may enhance metabolic stability or target affinity .- N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide (Inabenfide): This analog shares a pyridinecarboxamide backbone but lacks the dihydropyridinone ring.
Fluorinated Aromatic Compounds
- 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide (Reference Example 107): This compound, from a 2024 patent, shares fluorinated aromatic and carboxamide groups. However, its spirocyclic diazaspiro structure and trifluoromethylpyrimidine substituents confer distinct electronic properties compared to the target compound’s dihydropyridinone core. Synthetic routes for both involve multi-step coupling reactions, but the target compound avoids trifluoromethyl groups, which may reduce synthetic complexity .
Dihydropyridinone Derivatives
- Compound 1 and 7 (from NMR study): NMR data (Table 2, Figure 6) reveal that dihydropyridinone derivatives with minor substituent changes (e.g., fluorobenzyl vs. non-fluorinated analogs) exhibit nearly identical chemical shifts in most regions except positions 29–36 and 39–44. This implies that the 3-fluorobenzyl group in the target compound alters the electronic environment locally without disrupting the core scaffold’s conformation .
Physicochemical Properties
Implications of Structural Variations
- Bioactivity: Fluorination and tert-butyl groups may enhance lipophilicity, improving blood-brain barrier penetration compared to non-fluorinated analogs like inabenfide .
- Stability: The dihydropyridinone core’s rigidity, as inferred from NMR data, suggests greater conformational stability than furan or pyridine-based analogs .
- Synthetic Feasibility : Avoiding trifluoromethyl groups (cf. Reference Example 107) reduces reliance on specialized fluorination reagents, making the target compound more accessible for scale-up .
Q & A
Q. Data Contradiction Analysis :
- While fluorination generally increases potency, some studies report reduced activity in polar environments due to altered electronic effects. Resolve this by testing analogs with Cl, Br, or CF₃ substitutions .
Methodological Tip : Use molecular docking simulations to predict binding interactions with target proteins (e.g., kinases) before synthesizing analogs .
How does the compound interact with biological targets, and what mechanistic insights exist from in vitro studies?
Preliminary data suggest:
- Enzyme Inhibition : The dihydropyridine core may act as a competitive inhibitor of NADPH-dependent enzymes (e.g., cytochrome P450) .
- Receptor Modulation : Fluorobenzyl derivatives show partial agonism at G-protein-coupled receptors (GPCRs), with EC₅₀ values in the nanomolar range .
Methodological Tip : Conduct radioligand binding assays with tritiated analogs to quantify receptor affinity. Pair with siRNA knockdown to confirm target specificity .
How can researchers address discrepancies in reported biological activity data across studies?
Common sources of contradiction include:
- Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) can alter ionization states and activity .
- Cell Lines : Differences in endogenous receptor expression levels (e.g., HEK293 vs. CHO cells) may skew dose-response curves .
Methodological Tip : Standardize assays using WHO-recommended protocols and include positive controls (e.g., reference inhibitors) for cross-study comparability .
Experimental Design & Data Analysis
What in vivo models are appropriate for evaluating this compound’s therapeutic potential?
- Pharmacokinetics : Use Sprague-Dawley rats to assess oral bioavailability and half-life. Monitor plasma levels via LC-MS/MS .
- Efficacy Models : For CNS targets, employ transgenic mouse models of neurodegeneration (e.g., APP/PS1 for Alzheimer’s) .
Methodological Tip : Apply allometric scaling to extrapolate human-equivalent doses from rodent data .
What strategies mitigate toxicity risks associated with the hydrazinecarboxamide moiety?
- Metabolite Screening : Identify hepatotoxic hydrazine derivatives using liver microsomes and LC-MS .
- Prodrug Design : Mask the hydrazine group with enzymatically cleavable protectors (e.g., acetyl) to reduce off-target effects .
Methodological Tip : Use Ames tests to rule out mutagenicity early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
